

physicochemical properties of 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methoxypyridin-4-amine

Cat. No.: B1388476

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3-Bromo-2-methoxypyridin-4-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxypyridin-4-amine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its specific arrangement of amine, methoxy, and bromine substituents on the pyridine core makes it a versatile intermediate for creating more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its physicochemical properties is fundamental to its application.^{[1][2][3]} These properties govern everything from reaction kinetics and purification strategies to the ultimate bioavailability and formulation of a potential drug candidate.^{[1][3][4]}

This guide provides a detailed examination of the core physicochemical characteristics of **3-Bromo-2-methoxypyridin-4-amine**, offering both established data and field-proven experimental protocols for their validation. The content is structured to deliver not just data, but the scientific context and causality behind these properties, empowering researchers to make informed decisions in their development programs.

Molecular Identity and Structure

The foundational attributes of a compound are its structure and basic chemical identifiers. These details are critical for registration, sourcing, and computational modeling.

Chemical Structure

The arrangement of functional groups on the pyridine ring dictates the molecule's electronic and steric properties, which in turn influence its reactivity and intermolecular interactions.

Caption: 2D structure of **3-Bromo-2-methoxypyridin-4-amine**.

Key Identifiers

The following table summarizes the essential identification information for this compound.

Identifier	Value	Source(s)
Chemical Name	3-bromo-2-methoxypyridin-4-amine	[5] [6]
CAS Number	215364-86-6	[5] [6]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[5] [6] [7]
Molecular Weight	203.04 g/mol	[5] [6] [7]
Purity	Typically ≥95-97%	[5] [6]

Physicochemical Properties

The physical and chemical properties of an API are critical determinants of its behavior in both biological and manufacturing settings.[\[1\]](#)[\[3\]](#)

Summary of Properties

This table provides a consolidated view of the key physicochemical data. Note that some values are predicted from computational models and should be confirmed experimentally.

Property	Value / Description	Source(s)
Appearance	Yellow solid	[7]
Boiling Point	416.2 ± 45.0 °C (Predicted)	[8]
Density	1.465 ± 0.06 g/cm ³ (Predicted)	[8]
pKa	6.63 ± 0.25 (Predicted)	[8]

Solubility Profile

Solubility is a critical factor for bioavailability and formulation design.[1][9] For an ionizable compound like **3-Bromo-2-methoxypyridin-4-amine**, solubility is highly dependent on pH.

- **Aqueous Solubility:** As a weak base (predicted pKa of 6.63), the compound's aqueous solubility is expected to be significantly higher in acidic conditions (pH < pKa) where the pyridine nitrogen and/or the exocyclic amine are protonated, forming a more soluble salt.[8][9] In neutral or basic media (pH > pKa), it will exist primarily as the neutral free base, which is expected to have lower aqueous solubility.
- **Organic Solubility:** It is soluble in organic solvents like dichloromethane (DCM), as this is a common solvent used in its synthesis.[7] It is also expected to be soluble in other polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Acidity Constant (pKa)

The predicted pKa of 6.63 is a measure of the acidity of the conjugate acid of the molecule.[8] This value indicates that **3-Bromo-2-methoxypyridin-4-amine** is a weak base. This basicity is crucial for several reasons:

- **Salt Formation:** It allows for the formation of salts with various acids, a common strategy to improve the solubility and stability of pharmaceutical compounds.
- **Biological Interactions:** The ionization state of the molecule at physiological pH (~7.4) will influence its ability to cross cell membranes and interact with biological targets. At pH 7.4, a significant portion of the molecules will be in their neutral, more lipophilic form, facilitating passive diffusion across membranes.

Spectral Data

Spectroscopic data is essential for confirming the identity and purity of the compound.

- Nuclear Magnetic Resonance (NMR): ^1H NMR is a primary tool for structural elucidation. A reported ^1H NMR spectrum for the starting material, 2-methoxypyridin-4-amine, in CDCl_3 shows signals at $\delta = 7.67$ (d, $J = 5.6$ Hz, 1H), 6.26 (d, $J = 5.6$ Hz, 1H), and 3.90 (s, 3H), corresponding to the pyridine and methoxy protons.^[7] The introduction of the bromine at the 3-position would alter this spectrum, providing a unique fingerprint for **3-Bromo-2-methoxypyridin-4-amine**. Suppliers often provide access to NMR, HPLC, and LC-MS data for verification.^[10]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. An Electrospray Ionization (ESI) mass spectrum shows a signal at m/z 203.09 $[\text{M}+1]^+$, consistent with the protonated molecule.^[7]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining key properties.

Protocol: Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.^[11]

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.^[12]

- Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the sealed end on a hard surface to pack the solid into the bottom, aiming for a sample height of 2-3 mm.[12]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[13]
- Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[13]
- Accurate Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point.[12][13] Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[14]
- Observation and Recording:
 - Record the temperature (T_1) at which the first droplet of liquid appears.
 - Record the temperature (T_2) at which the last solid particle melts.
 - The melting range is reported as $T_1 - T_2$.

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[9] It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solute.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., buffered water at a set pH) at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

Methodology:

- Preparation: Add an excess amount of **3-Bromo-2-methoxypyridin-4-amine** to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed flask. The presence of undissolved solid must be visible.[9]
- Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period, typically 24-48 hours, to ensure equilibrium is reached.
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a 0.45 µm filter to remove any remaining particulates.
- Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Measurement.

Synthesis Context

Understanding the synthesis of **3-Bromo-2-methoxypyridin-4-amine** provides insight into its potential impurity profile. A common synthetic route involves the direct bromination of 2-methoxypyridin-4-amine.[7]

- Reaction: 2-Methoxypyridin-4-amine is dissolved in a solvent like dichloromethane (DCM). N-Bromosuccinimide (NBS) is then added, which acts as an electrophilic bromine source, leading to bromination at the electron-rich 3-position of the pyridine ring.[7]
- Workup and Purification: The reaction is typically quenched with water, and the product is extracted. Purification may involve crystallization or column chromatography to yield the final product as a yellow solid.[7] Potential impurities could include the starting material, over-brominated products (e.g., 3,5-dibromo species), or residual solvents.

Conclusion

3-Bromo-2-methoxypyridin-4-amine is a key chemical intermediate with a distinct set of physicochemical properties. Its solid nature, moderate basicity (predicted pKa ~6.63), and pH-dependent solubility are defining characteristics that researchers must consider. The data and protocols presented in this guide serve as a comprehensive resource for scientists engaged in synthesis, process development, and formulation. By applying this knowledge, professionals can better predict the behavior of this molecule, optimize its use in synthetic pathways, and lay a solid foundation for the development of novel pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labinsights.nl [labinsights.nl]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. pharmainventor.com [pharmainventor.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-bromo-2-methoxypyridin-4-amine [allbiopharm.com]
- 7. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. 3-BROMO-2-(4-METHOXYPHENYL)PYRIDIN-4-AMINE CAS#: 1381936-16-8 [m.chemicalbook.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. 215364-86-6|3-Bromo-2-methoxypyridin-4-amine|BLD Pharm [bldpharm.com]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. thinksrs.com [thinksrs.com]

- To cite this document: BenchChem. [physicochemical properties of 3-Bromo-2-methoxypyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1388476#physicochemical-properties-of-3-bromo-2-methoxypyridin-4-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com